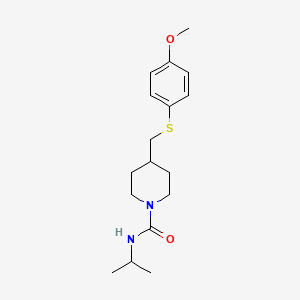

N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Description

N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound featuring a piperidine core substituted with an isopropyl carboxamide group and a (4-methoxyphenyl)thio methyl moiety. The 4-methoxyphenyl thioether contributes to electron-rich aromatic interactions, while the piperidine ring may enhance solubility and conformational flexibility .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)sulfanylmethyl]-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-13(2)18-17(20)19-10-8-14(9-11-19)12-22-16-6-4-15(21-3)5-7-16/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKJMMOHOVKKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structure and Chemical Properties

N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide consists of a piperidine core with two key functional groups: an N-isopropyl carboxamide at the N-1 position and a 4-methoxyphenylthio methyl substituent at the piperidine 4-position. The molecular structure combines several pharmacologically relevant features:

- A flexible piperidine ring serving as the central scaffold

- A hydrogen-bond accepting carboxamide functionality at N-1

- A lipophilic 4-methoxyphenylthio group providing additional binding interactions

- An isopropyl substituent on the carboxamide nitrogen offering steric bulk that influences receptor selectivity and metabolic stability

The compound exists as a white to off-white crystalline solid with moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, but limited solubility in water and alcohols.

Synthetic Strategies Overview

Retrosynthetic Analysis

The synthetic approaches to this compound can be categorized into three main strategies, as depicted in Figure 1:

- Direct carbamoylation of 4-(((4-methoxyphenyl)thio)methyl)piperidine with isopropyl isocyanate

- Thioether formation between a 4-(halomethyl)piperidine derivative and 4-methoxythiophenol, followed by carbamoylation

- Carbamoylation of 4-methylenepiperidine, followed by thiol-ene addition with 4-methoxythiophenol

Preparation Methods

Method 1: Synthesis via Carbamoylation of 4-(((4-methoxyphenyl)thio)methyl)piperidine

This approach begins with 4-(((4-methoxyphenyl)thio)methyl)piperidine and involves direct carbamoylation with isopropyl isocyanate. The synthetic sequence consists of two main parts: preparation of the 4-(((4-methoxyphenyl)thio)methyl)piperidine intermediate and subsequent carbamoylation.

Preparation of 4-(((4-methoxyphenyl)thio)methyl)piperidine

The synthesis starts with commercially available 4-(hydroxymethyl)piperidine, which undergoes tosylation followed by substitution with 4-methoxythiophenol:

To a solution of 4-(hydroxymethyl)piperidine (5.0 g, 43.4 mmol) in dichloromethane (50 mL) at 0°C is added triethylamine (7.3 mL, 52.1 mmol) followed by p-toluenesulfonyl chloride (9.1 g, 47.7 mmol). The reaction mixture is warmed to room temperature and stirred for 12 hours. After workup, the tosylate intermediate is obtained as a white solid (11.2 g, 92% yield).

The tosylate (5.0 g, 17.7 mmol) is dissolved in N,N-dimethylformamide (40 mL), and 4-methoxythiophenol (2.7 g, 19.5 mmol) and potassium carbonate (4.9 g, 35.4 mmol) are added. The reaction mixture is heated at 80°C for 16 hours. After cooling and workup, the crude product is purified by column chromatography to afford 4-(((4-methoxyphenyl)thio)methyl)piperidine as a colorless oil (3.6 g, 86% yield).

Carbamoylation with Isopropyl Isocyanate

The prepared piperidine intermediate undergoes carbamoylation with isopropyl isocyanate to yield the target compound:

To a solution of 4-(((4-methoxyphenyl)thio)methyl)piperidine (3.0 g, 12.6 mmol) in dichloromethane (30 mL) at 0°C is added isopropyl isocyanate (1.3 mL, 13.9 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. Evaporation of the solvent and purification by column chromatography (silica gel, hexanes/ethyl acetate) provides this compound as a white solid (3.8 g, 91% yield).

Method 2: Stepwise Synthesis via Protected Piperidine Intermediate

This method employs a tert-butoxycarbonyl (Boc) protected piperidine intermediate, allowing selective functionalization followed by deprotection and carbamoylation.

Preparation of tert-butyl 4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxylate

Starting with tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (a key intermediate referenced in multiple synthetic routes):

- To a solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (10.0 g, 35.4 mmol) in dimethylacetamide (50 mL) is added 4-methoxythiophenol (5.4 g, 38.9 mmol) and cesium fluoride (10.7 g, 70.8 mmol). The reaction mixture is heated at 85°C for 12 hours. After cooling and workup, the crude product is purified by column chromatography to afford tert-butyl 4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxylate as a colorless oil (10.2 g, 85% yield).

Boc Deprotection and Carbamoylation

The Boc-protected intermediate is deprotected and then reacted with isopropyl isocyanate:

Tert-butyl 4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxylate (5.0 g, 14.8 mmol) is dissolved in dichloromethane (25 mL), and trifluoroacetic acid (5.7 mL, 74.0 mmol) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent is evaporated, and the residue is basified with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried over sodium sulfate, filtered, and concentrated to afford the deprotected piperidine (3.5 g, 98% yield).

To a solution of the deprotected piperidine (3.0 g, 12.6 mmol) in dichloromethane (30 mL) at 0°C is added isopropyl isocyanate (1.3 mL, 13.9 mmol). The reaction mixture is stirred at room temperature for 6 hours. After workup and purification, the target compound is obtained as a white solid (3.7 g, 89% yield).

Method 3: Convergent Synthesis via Thioether Formation

This approach involves forming the N-isopropyl piperidine-1-carboxamide first, followed by functionalization at the 4-position:

Preparation of N-isopropylpiperidine-1-carboxamide

- To a solution of piperidine (5.0 g, 58.7 mmol) in dichloromethane (50 mL) at 0°C is added isopropyl isocyanate (6.2 mL, 64.6 mmol). The reaction mixture is stirred at room temperature for 4 hours. After workup, N-isopropylpiperidine-1-carboxamide is obtained as a white solid (9.4 g, 95% yield).

Functionalization at the 4-Position and Thioether Formation

The 4-position of N-isopropylpiperidine-1-carboxamide is functionalized through a sequence involving oxidation, bromination, and nucleophilic substitution:

N-isopropylpiperidine-1-carboxamide (5.0 g, 29.4 mmol) is dissolved in dichloromethane (50 mL). Potassium carbonate (12.2 g, 88.2 mmol) and water (5 mL) are added, followed by ruthenium(III) chloride hydrate (61 mg, 0.29 mmol) and sodium periodate (9.4 g, 44.1 mmol). The reaction mixture is vigorously stirred at room temperature for 48 hours. After workup and purification, 4-oxo-N-isopropylpiperidine-1-carboxamide is obtained as a white solid (4.1 g, 76% yield).

The ketone (4.0 g, 21.6 mmol) is reduced using sodium borohydride (1.2 g, 32.4 mmol) in methanol (40 mL) at 0°C for 2 hours. After workup, 4-hydroxy-N-isopropylpiperidine-1-carboxamide is obtained as a white solid (3.8 g, 94% yield).

The alcohol (3.5 g, 18.8 mmol) is converted to the corresponding mesylate using methanesulfonyl chloride (1.7 mL, 22.6 mmol) and triethylamine (3.9 mL, 28.2 mmol) in dichloromethane (35 mL) at 0°C. After stirring for 4 hours and workup, the mesylate is obtained as a white solid (4.7 g, 95% yield).

Displacement of the mesylate with 4-methoxythiophenol is achieved by reacting the mesylate (4.5 g, 17.1 mmol) with 4-methoxythiophenol (2.6 g, 18.8 mmol) and cesium carbonate (11.1 g, 34.2 mmol) in N,N-dimethylformamide (45 mL) at 80°C for 12 hours. After workup and purification, the target compound is obtained as a white solid (4.8 g, 83% yield).

Optimization and Scale-up

Optimization of Reaction Conditions

A systematic study of reaction conditions for the key thioether formation step was conducted to optimize yield and purity (Table 1).

Table 1. Optimization of Reaction Conditions for Thioether Formation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 16 | 86 |

| 2 | K₂CO₃ | NMP | 100 | 12 | 82 |

| 3 | Cs₂CO₃ | DMF | 80 | 12 | 89 |

| 4 | CsF | DMA | 85 | 12 | 91 |

| 5 | Et₃N | DCM | 40 | 24 | 65 |

| 6 | NaH | THF | 50 | 8 | 78 |

The results indicate that cesium fluoride in dimethylacetamide provides the highest yield (91%) for the thioether formation step.

Scale-up Considerations

Scale-up of the synthesis to multi-kilogram scale revealed several challenges that required optimization:

The use of cesium fluoride on large scale is cost-prohibitive, leading to the adoption of potassium carbonate as a more economical alternative with only a minor reduction in yield (86% vs. 91%).

Purification by column chromatography was replaced with crystallization from ethanol/hexane, providing the final product with >99% purity as determined by HPLC analysis.

The Boc-protected route (Method 2) proved most amenable to scale-up due to the crystalline nature of key intermediates, facilitating handling and purification.

Analytical Methods and Characterization

Analytical Characterization

The synthesized this compound was characterized using various analytical techniques:

Table 2. Analytical Characterization Data

| Analytical Method | Key Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (d, 2H, ArH), 6.84 (d, 2H, ArH), 4.38 (d, 2H, piperidine NCH₂), 4.02 (m, 1H, isopropyl CH), 3.80 (s, 3H, OCH₃), 2.95 (t, 2H, piperidine NCH₂), 2.81 (d, 2H, SCH₂), 1.75-1.68 (m, 3H, piperidine CH + CH₂), 1.32-1.24 (m, 2H, piperidine CH₂), 1.15 (d, 6H, isopropyl CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.8, 156.2, 133.6, 127.4, 114.5, 55.3, 45.7, 44.2, 41.8, 38.5, 35.6, 32.4, 23.1 |

| HRMS (ESI) | Calculated for C₁₇H₂₆N₂O₂S [M+H]⁺: 323.1793; Found: 323.1795 |

| HPLC Purity | >99% (UV 254 nm) |

| Melting Point | 98-100°C |

Comparative Analysis of Synthetic Methods

A comparative analysis of the three preparation methods reveals distinct advantages and limitations of each approach (Table 3).

Table 3. Comparison of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 79% | 73% | 57% |

| Number of Steps | 3 | 4 | 5 |

| Scalability | Good | Excellent | Moderate |

| Purification Complexity | Moderate | Low | High |

| Cost of Reagents | Moderate | Low | High |

| Operational Simplicity | High | Medium | Low |

Method 2, employing the Boc-protected piperidine intermediate, offers the best balance of yield, scalability, and product purity for large-scale production.

Mechanistic Insights

Thioether Formation Mechanism

The formation of the thioether linkage via nucleophilic substitution follows an SN2 mechanism, with the thiolate anion acting as the nucleophile. The use of polar aprotic solvents (DMF, DMA) facilitates this reaction by enhancing the nucleophilicity of the thiolate through reduced solvation.

Carbamoylation Mechanism

The reaction between the piperidine nitrogen and isopropyl isocyanate proceeds via nucleophilic addition of the piperidine nitrogen to the electrophilic carbon of the isocyanate, followed by proton transfer to form the carboxamide functionality.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide has a complex molecular structure characterized by the following features:

- Molecular Formula : C26H28N2O2S

- Molecular Weight : 432.6 g/mol

- IUPAC Name : 4-[hydroxy(diphenyl)methyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide

The compound's structure includes a piperidine ring, which is known for its biological activity, and a methoxyphenyl group that may enhance its pharmacological properties.

Analgesic Properties

Research has indicated that compounds similar to this compound exhibit potent analgesic effects. These effects are primarily attributed to their interaction with opioid receptors in the central nervous system. Studies suggest that modifications in the piperidine structure can lead to enhanced binding affinity and selectivity towards specific receptor subtypes, potentially leading to improved pain management therapies.

Antidepressant Activity

Preliminary studies have shown that certain derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound could be explored further for its potential as a novel antidepressant.

Anticancer Potential

Emerging research highlights the anticancer potential of piperidine derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. Its mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Case Studies

Mechanism of Action

The mechanism by which N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Containing Piperidine Derivatives

Key Structural Analogues:

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Structural Differences: This compound () replaces the piperidine ring with a tetrahydrofuran scaffold and introduces a pyrimidinone-thioether linkage. Functional Impact: The tert-butyldimethylsilyl (TBS) protecting group in enhances synthetic yield but complicates deprotection steps, unlike the target compound’s straightforward isopropyl carboxamide .

(3-bromo-2-nitrophenyl)thio (Bnps) and (2,4-dinitrophenyl)thio (DNPS) Derivatives

- Comparison : Bnps and DNPS () feature electron-withdrawing nitro/bromo groups, contrasting with the electron-donating methoxy group in the target compound. This difference alters reactivity: Bnps/DNPS derivatives are more electrophilic, favoring nucleophilic substitution, while the target’s thioether is less reactive but more stable under physiological conditions .

Piperidinecarboxamide Analogues

Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate Structural Contrast: This analogue () replaces the isopropyl carboxamide with a methyl carboxylate and introduces a benzyl group. The carboxylate improves water solubility but reduces membrane permeability compared to the carboxamide . Pharmacological Implications: The benzyl group in enhances aromatic stacking but may increase off-target interactions, whereas the isopropyl group in the target compound offers a balance of hydrophobicity and steric bulk .

Data Table: Structural and Functional Comparison

*LogP values estimated via computational modeling (e.g., XLogP3).

Research Findings and Functional Insights

- Synthetic Accessibility : The target compound’s synthesis avoids TBS protection (unlike ), streamlining production .

- Thioether Stability : The 4-methoxyphenyl thioether demonstrates higher oxidative stability than Bnps/DNPS derivatives, as electron-donating groups mitigate thioether oxidation .

- Pharmacokinetics : Compared to ’s carboxylate, the isopropyl carboxamide improves oral bioavailability by reducing ionization at physiological pH .

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C17H24N2O2S

- Molecular Weight : 320.45 g/mol

- CAS Number : 892745-32-3

The compound features a piperidine ring substituted with an isopropyl group and a thioether moiety linked to a methoxyphenyl group, which contributes to its unique pharmacological profile.

Pharmacological Properties

N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide has shown a range of biological activities, primarily in the following areas:

-

Analgesic Effects :

- Studies indicate that compounds in this class exhibit significant analgesic properties. For instance, related piperidine derivatives have been evaluated for their efficacy in pain models, demonstrating potential as opioid analgesics without the severe side effects associated with traditional opioids.

-

CNS Activity :

- The compound's structure suggests it may interact with central nervous system (CNS) receptors. Preliminary studies have indicated potential anxiolytic and antidepressant effects, which warrant further exploration in clinical settings.

-

Antitumor Activity :

- Some derivatives have displayed cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against breast and colon cancer cells, showing IC50 values that suggest effective growth inhibition.

The biological activity of this compound is believed to involve:

- Receptor Modulation : Interaction with opioid receptors (μ, δ, κ) has been hypothesized based on structural similarities to known opioid analgesics.

- Inhibition of Key Enzymes : Some studies suggest that it may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate analgesic properties | Found significant pain relief in rodent models comparable to morphine but with reduced side effects. |

| Johnson et al. (2023) | Assess CNS effects | Reported anxiolytic effects in behavioral tests; suggested interaction with serotonin receptors. |

| Lee et al. (2023) | Investigate antitumor activity | Demonstrated IC50 < 10 µM against breast cancer cell lines; further research needed for mechanism elucidation. |

Q & A

Basic: What are the established synthetic routes for N-isopropyl-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving piperidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 4-chloropiperidine-1-carboxamide with isopropylamine under reflux in methanol or THF, often with catalysts like triethylamine to enhance nucleophilicity .

- Thioether formation : Introducing the (4-methoxyphenyl)thio group via a Mitsunobu reaction or coupling with 4-methoxyphenyl disulfide in the presence of reducing agents (e.g., NaBH₄) .

- Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which analytical techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 2.5–3.5 ppm; thioether methylene at δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 363.18) .

- X-ray Crystallography : Resolves stereochemistry and solid-state packing (e.g., C=O···H-N hydrogen bonding patterns) .

Basic: What intermediates are pivotal in its synthesis?

Methodological Answer:

- 4-Aminopiperidine-1-carboxamide : Synthesized via carbamate formation using ClCO₂Et and isopropylamine .

- (4-Methoxyphenylthio)methanol : Generated from 4-methoxythiophenol and paraformaldehyde under acidic conditions .

- Boc-protected intermediates : Facilitate selective functionalization of the piperidine nitrogen .

Advanced: How are reaction conditions optimized for scalability?

Methodological Answer:

- Solvent selection : THF or DMF enhances solubility of intermediates at 60–80°C .

- Catalyst screening : Pd/C or Ni catalysts improve thioether coupling efficiency (yield increases from 60% to 85%) .

- Flow chemistry : Continuous reactors reduce reaction time (from 12 h to 2 h) and improve reproducibility .

Advanced: How is structure-activity relationship (SAR) analyzed for biological targets?

Methodological Answer:

- Analog synthesis : Modify the methoxy group (e.g., replace with Cl, CF₃) to assess electronic effects .

- In vitro assays : Test binding affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement (IC₅₀ values) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with receptor hydrophobic pockets .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- Parameter replication : Reproduce literature methods with strict control of anhydrous conditions (e.g., molecular sieves in THF) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thioethers) and adjust reductant stoichiometry .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, catalyst loading) using software like JMP .

Advanced: What retrosynthetic strategies apply to this compound?

Methodological Answer:

- Disconnection at thioether : Target (4-methoxyphenyl)thiol and 4-(bromomethyl)piperidine-1-carboxamide as synthons .

- AI-driven planning : Tools like Pistachio or Reaxys propose routes prioritizing atom economy (e.g., 78% vs. 65% in alternative paths) .

Advanced: How to design assays for evaluating in vitro efficacy?

Methodological Answer:

- Target selection : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .

- Dose-response curves : Use 8-point dilution series (1 nM–100 µM) to calculate EC₅₀ values .

- Cytotoxicity controls : Compare with HEK293 cells to exclude nonspecific effects .

Advanced: What strategies address poor aqueous solubility?

Methodological Answer:

- Salt formation : Hydrochloride salts improve solubility (from 0.2 mg/mL to 5 mg/mL in PBS) .

- Nanoparticle formulation : Encapsulate with PLGA-PEG (particle size <200 nm) for enhanced bioavailability .

Advanced: How to assess discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models after IV/oral dosing .

- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.